2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine
Description
2-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 2,4-difluorophenylmethyl group at the N4 position and an N-ethylamine group at the C4 position of the pyrimidine core.
Properties
IUPAC Name |
2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-N-ethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N5/c1-2-20-16-5-6-21-17(22-16)24-9-7-23(8-10-24)12-13-3-4-14(18)11-15(13)19/h3-6,11H,2,7-10,12H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPFUVJIMXJTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is introduced via nucleophilic substitution reactions, often using 2,4-difluorobenzyl chloride as a starting material.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is attached through nucleophilic aromatic substitution reactions, typically involving ethylpyrimidin-4-amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and automated synthesis processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies exploring its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Piperazine Substituents
Compound A : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
- Structural Features: Pyrimidine core with phenyl and fluorophenyl groups at C2 and C4, respectively, and a methoxyphenylaminomethyl group at C3.
- Key Differences : Lacks the piperazine moiety but includes a methoxy-substituted phenyl group.
- Activity : Demonstrates antibacterial and antifungal properties attributed to intramolecular hydrogen bonding and planar aromatic stacking .
- Physicochemical Properties : Higher polarity due to methoxy groups compared to the target compound’s difluorophenyl and ethylamine groups.
Compound B : S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) ()
- Structural Features : Piperazine linked to a benzoindane core.
- Key Differences : Bulky indane substituent instead of pyrimidine; lacks fluorinated groups.
- Activity : Potent dopamine D4 receptor antagonist (Ki = 2.4 nM) with >100-fold selectivity over D2/D3 receptors. The target compound’s pyrimidine core may offer distinct receptor interaction profiles .
Fluorinated Piperazine-Containing Compounds
Compound C : 2-(2,4-Difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(trifluoromethoxy)phenyl]-2-pyridyl]propan-2-ol (B.1.32, )
- Structural Features: Difluorophenyl and trifluoromethoxy groups attached to a pyridine-propanol core.
- Key Differences : Tetrazole ring instead of pyrimidine; additional trifluoromethoxy substituent.
- Activity : Antifungal agent; fluorination enhances metabolic stability and membrane penetration .
Compound D : Impurity A (EP): 3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one ()
- Structural Features: Piperidine-linked pyrido-pyrimidinone with difluorophenylhydroxyimino group.
- Key Differences: Piperidine instead of piperazine; fused pyrido-pyrimidinone core.
Piperazine-Based Receptor Antagonists
Compound E : L 745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine) ()
- Structural Features : Chlorophenyl-piperazine linked to a pyrrolopyridine core.
- Key Differences : Chlorine substituent vs. difluorophenyl; pyrrolopyridine vs. pyrimidine.
- Activity : Selective D4 antagonist (Ki = 2.5 nM) but lacks in vivo efficacy due to poor bioavailability. The target compound’s ethylamine group may improve solubility .
Comparative Data Table
Key Findings and Implications
- Fluorination : The 2,4-difluorophenyl group in the target compound likely enhances binding affinity and metabolic stability, as seen in antifungal analogs (e.g., B.1.32) .
- Piperazine vs. Piperidine : Piperazine’s additional nitrogen may offer stronger hydrogen-bonding interactions compared to piperidine-based compounds (e.g., Impurity A) .
- Receptor Selectivity: Unlike S 18126 and L 745,870, the pyrimidine core in the target compound may shift selectivity toward non-dopaminergic targets, such as kinases or microbial enzymes .
- Synthetic Challenges : Introduction of the ethylamine group at C4 may require specialized reagents, contrasting with simpler alkylation steps in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
